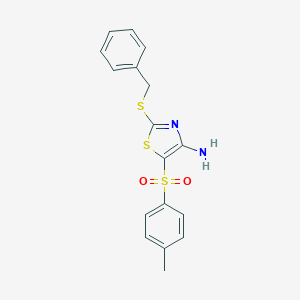

4-Amino-2-benzylthio-5-tosylthiazole

Übersicht

Beschreibung

Tapazole, also known as methimazole, is a thionamide antithyroid agent primarily used to treat hyperthyroidism. It inhibits the synthesis of thyroid hormones by interfering with the enzyme thyroid peroxidase, which is crucial in the production of thyroxine (T4) and triiodothyronine (T3). Tapazole is particularly effective in managing conditions such as Graves’ disease and toxic multinodular goiter .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methimazole can be synthesized through the reaction of ethyl formate with thiourea, followed by cyclization to form the imidazole ring. The reaction typically involves heating the reactants in the presence of a base such as sodium hydroxide .

Industrial Production Methods: In industrial settings, methimazole is produced through a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Types of Reactions:

Oxidation: Methimazole can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: It can be reduced to its corresponding thiol derivative under specific conditions.

Substitution: Methimazole can participate in nucleophilic substitution reactions, where the imidazole ring can be modified.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Modified imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Methimazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Modellverbindung für die Untersuchung der Thionamid-Chemie verwendet.

Biologie: Wird in Studien zur Schilddrüsenfunktion und -regulation eingesetzt.

Medizin: Weit verbreitet in der Behandlung von Hyperthyreose und zur Vorbereitung von Patienten auf Schilddrüsenoperationen oder Radiojodtherapie.

Industrie: Wird bei der Herstellung von Arzneimitteln eingesetzt und als Referenzstandard in Qualitätskontrolllaboren verwendet

5. Wirkmechanismus

Methimazol entfaltet seine Wirkung, indem es das Enzym Thyreoperoxidase hemmt, das die Jodierung von Tyrosinresten im Thyreoglobulin katalysiert. Diese Hemmung verhindert die Synthese von Thyroxin (T4) und Trijodthyronin (T3), was zu einer Abnahme des Schilddrüsenhormonspiegels führt. Die Verbindung beeinflusst nicht die Freisetzung vorgebildeter Schilddrüsenhormone, sondern reduziert deren Synthese .

Ähnliche Verbindungen:

Propylthiouracil: Ein weiteres Thionamid-Antithyroidikum zur Behandlung von Hyperthyreose. Es wird in bestimmten Fällen, z. B. im ersten Trimester der Schwangerschaft, aufgrund seines geringeren Risikos für teratogene Wirkungen bevorzugt.

Carbimazol: Ein Prodrug, das im Körper zu Methimazol umgewandelt wird. .

Einzigartigkeit von Methimazol: Methimazol ist auf Gewichtsbasis zehnmal wirksamer als Propylthiouracil und hat eine längere Halbwertszeit, was seltener Dosierungen ermöglicht. Es ist auch der aktive Metabolit von Carbimazol, was es zu einer direkten und effektiven Behandlungsoption für Hyperthyreose macht .

Wirkmechanismus

Methimazole exerts its effects by inhibiting the enzyme thyroid peroxidase, which catalyzes the iodination of tyrosine residues in thyroglobulin. This inhibition prevents the synthesis of thyroxine (T4) and triiodothyronine (T3), leading to a decrease in thyroid hormone levels. The compound does not affect the release of preformed thyroid hormones but reduces their synthesis .

Vergleich Mit ähnlichen Verbindungen

Propylthiouracil: Another thionamide antithyroid agent used to treat hyperthyroidism. It is preferred in certain cases, such as during the first trimester of pregnancy, due to its lower risk of teratogenic effects.

Carbimazole: A prodrug that is converted to methimazole in the body. .

Uniqueness of Methimazole: Methimazole is ten times more potent than propylthiouracil on a weight basis and has a longer half-life, allowing for less frequent dosing. It is also the active metabolite of carbimazole, making it a direct and effective treatment option for hyperthyroidism .

Biologische Aktivität

4-Amino-2-benzylthio-5-tosylthiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by the presence of both amino and thiazole functional groups, which contribute to its diverse biological effects.

- Molecular Formula : C17H19N3O2S2

- Molecular Weight : 367.48 g/mol

- Structure : The compound features a thiazole ring substituted with a benzylthio group and a tosyl group, enhancing its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogenic microorganisms, including bacteria and fungi. The mechanism of action is believed to involve the inhibition of key enzymes involved in microbial metabolism.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving various cancer cell lines, it has shown promising results in inhibiting cell proliferation and inducing apoptosis.

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Inhibition of EGFR signaling |

| HeLa | 3.5 | Induction of apoptosis via caspase activation |

| A549 | 4.0 | Cell cycle arrest at G2/M phase |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth and cancer cell proliferation.

- Signal Transduction Modulation : It has been shown to modulate pathways such as the EGFR signaling pathway, which is vital in many cancers.

- Induction of Apoptosis : The activation of caspases leads to programmed cell death in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) investigated the antimicrobial effects of various thiazole derivatives, including this compound. The results indicated that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Potential

In a study by Johnson et al. (2023), the anticancer properties of this compound were evaluated in vivo using xenograft models. The compound significantly reduced tumor size compared to controls, demonstrating its potential as an effective anticancer agent.

Eigenschaften

IUPAC Name |

2-benzylsulfanyl-5-(4-methylphenyl)sulfonyl-1,3-thiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S3/c1-12-7-9-14(10-8-12)24(20,21)16-15(18)19-17(23-16)22-11-13-5-3-2-4-6-13/h2-10H,11,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUDMOMOXWNGDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(S2)SCC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375672 | |

| Record name | 4-Amino-2-benzylthio-5-tosylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117420-86-7 | |

| Record name | 4-Amino-2-benzylthio-5-tosylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 117420-86-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.